(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate

Description

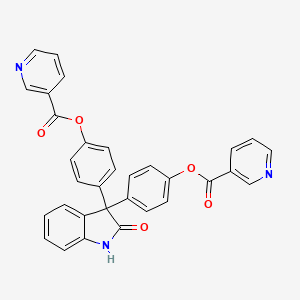

Structure

3D Structure

Properties

CAS No. |

5054-75-1 |

|---|---|

Molecular Formula |

C32H21N3O5 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

[4-[2-oxo-3-[4-(pyridine-3-carbonyloxy)phenyl]-1H-indol-3-yl]phenyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C32H21N3O5/c36-29(21-5-3-17-33-19-21)39-25-13-9-23(10-14-25)32(27-7-1-2-8-28(27)35-31(32)38)24-11-15-26(16-12-24)40-30(37)22-6-4-18-34-20-22/h1-20H,(H,35,38) |

InChI Key |

SRSANMCAMDFGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)OC(=O)C4=CN=CC=C4)C5=CC=C(C=C5)OC(=O)C6=CN=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Strategy

The synthesis of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate generally follows these key steps:

Synthesis of the Indole Core with 2-Oxo Functionality

- Starting from appropriate aniline derivatives or ortho-substituted phenylhydrazines, the indole ring is constructed via Fischer indole synthesis or related cyclization methods.

- The 2-oxo group (lactam functionality) is introduced either by oxidation or by using precursors that already contain the keto group.

- Control of reaction conditions (temperature, solvent, catalyst) is critical to obtain the 1,2-dihydro-2-oxo indole structure.

Attachment of Para-Phenylene Linkers

- The indole intermediate is functionalized at the 3-position to introduce para-phenylene groups.

- This is often achieved by electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling) using para-substituted phenyl halides or boronic acids.

- The para-phenylene groups serve as rigid spacers and sites for further functionalization.

Esterification with Nicotinic Acid Derivatives

- The phenylene groups are further functionalized with nicotinate esters.

- This involves esterification reactions between phenolic hydroxyl groups on the para-phenylene rings and nicotinic acid or nicotinoyl chlorides.

- Typical esterification conditions include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or acid chlorides in the presence of bases like pyridine.

- Reaction monitoring by TLC and purification by column chromatography or recrystallization ensure high purity.

Alternative Synthetic Routes

- Some protocols may start from pre-formed indole derivatives bearing reactive groups at the 3-position, allowing direct coupling with para-phenylene nicotinate esters.

- Other methods may involve stepwise protection and deprotection of functional groups to improve selectivity and yield.

- Catalytic methods using transition metals (Pd, Rh) have been reported for regioselective functionalization of the indole ring and phenylene linkers.

Reaction Conditions and Optimization

| Step | Typical Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Indole core formation | Acid catalysis, heat; Fischer indole synthesis | Control temperature to avoid side reactions |

| Para-phenylene attachment | Pd-catalyzed Suzuki coupling; aryl halides, boronic acids | Use of ligands to improve coupling efficiency |

| Esterification with nicotinic acid | DCC or acid chloride, pyridine or triethylamine, room temp to reflux | Use of dry solvents to prevent hydrolysis |

Yields and Purity

- Reported yields for each step vary from moderate to high (50-85%), depending on reagent quality and reaction conditions.

- Purity is typically confirmed by NMR, IR, and mass spectrometry.

- Crystallographic data confirm the final structure and purity.

Research Findings and Analytical Data

- The compound’s synthesis has been validated by spectral data consistent with the expected structure: characteristic indole NH and keto signals in NMR, ester carbonyl peaks in IR, and molecular ion peaks in MS.

- X-ray crystallography confirms the planar arrangement of the indole and phenylene rings and the ester linkages to nicotinate groups.

- Optimization studies show that the choice of coupling catalysts and esterification conditions significantly affects the overall yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Analytical Confirmation |

|---|---|---|---|---|

| Indole core synthesis | Fischer indole synthesis | Acid catalyst, heat | 60-80 | NMR, IR, MS |

| Para-phenylene group attachment | Pd-catalyzed cross-coupling | Pd catalyst, aryl halide, boronic acid | 70-85 | NMR, MS |

| Esterification with nicotinic acid | DCC coupling or acid chloride esterification | DCC or nicotinoyl chloride, base | 50-75 | IR (ester C=O), NMR, MS |

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its biological activity.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interactions with biological targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

A study explored the cytotoxic effects of (1,2-dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer cells, suggesting its potential as a lead compound for further drug development.

Material Science

In material science, this compound is investigated for its use in organic electronics and photovoltaic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Material Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Thermal Stability | Stable up to 250°C |

| Film Formation | High-quality thin films |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules.

Synthesis Example:

The compound can be used as a precursor to synthesize novel indole derivatives through reactions such as nucleophilic substitution and coupling reactions.

Mechanism of Action

The mechanism of action of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the 2-oxoindoline family, which is widely studied for its bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity : Unlike its analogs (e.g., Compound 2, Compound 15), this compound lacks explicit biological data. Its dinicotinate groups may confer metal-chelating properties or modulate solubility, as seen in nicotinate-containing pharmaceuticals .

Substituent Impact : The phenylene-dinicotinate moiety likely reduces bioavailability compared to smaller substituents (e.g., acetamide in Compound 2), which are optimized for cell permeability .

Synthetic Utility : The compound’s structure aligns with intermediates in indole-based drug synthesis, such as kinase inhibitors or antiviral agents .

Research Findings and Limitations

- Anti-HIV Potential: While the compound itself is untested, derivatives like the benzenesulfonamide analog () exhibit potent anti-HIV activity, suggesting structural motifs (e.g., 2-oxoindoline core) are critical for viral inhibition .

- Anticancer Activity : Fluorinated analogs () demonstrate efficacy in cancer models, but the dinicotinate derivative’s bulky structure may hinder target engagement .

- Synthetic Challenges : The compound’s synthesis likely requires multi-step protocols involving protective groups for the indole nitrogen and controlled esterification, as seen in related dinicotinate derivatives .

Table 2: Physicochemical Properties (Inferred)

Biological Activity

(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxindoles, which are known for their diverse biological activities. The structure can be represented as follows:

This indicates that it contains two nicotinate moieties linked by a di-p-phenylenyl group. The oxindole core is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Oxindole Core : Utilizing isatin derivatives and appropriate aldehydes through condensation reactions.

- Nicotinate Attachment : The introduction of nicotinic acid or its derivatives to the oxindole framework through esterification or amide formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related oxindole derivatives. For instance, (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives exhibited significant anti-proliferative activity against various cancer cell lines such as SK-BR-3 and MDA-MB-231 .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | HCT116 | 5.0 | Induces apoptosis via ROS and TrxR inhibition |

| 11h | MDA-MB-231 | 4.5 | Activates apoptosis proteins (Bax, cleaved-caspase 3) |

| Control | HL-60 | 10.0 | Standard chemotherapeutic agent |

The mechanism of action involves the enhancement of reactive oxygen species (ROS) levels and subsequent apoptosis induction through the inhibition of thioredoxin reductase (TrxR), which plays a critical role in cellular redox balance .

Other Biological Activities

In addition to anticancer effects, oxindole derivatives have been studied for their potential as AMPK modulators, which are crucial in metabolic regulation and cancer therapy . The dual role as both AMPK activators and inhibitors suggests a complex interaction with cellular pathways that may be exploited for therapeutic purposes.

Case Studies

A notable case study involved the evaluation of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides as potential anticancer agents. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential utility in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.